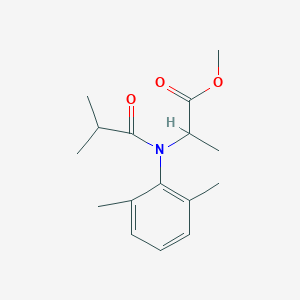
methyl N-(2,6-dimethylphenyl)-N-isobutyrylalaninate
Übersicht
Beschreibung
Methyl N-(2,6-dimethylphenyl)-N-isobutyrylalaninate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of N-acylalanine methyl esters and has been synthesized using various methods. In
Wirkmechanismus
Methyl N-(2,6-dimethylphenyl)-N-isobutyrylalaninate inhibits the activity of carboxylesterases and cholinesterases by forming a covalent bond with the active site of the enzyme. This inhibition results in the accumulation of the substrate and subsequent physiological effects.
Biochemical and Physiological Effects:
The physiological effects of Methyl N-(2,6-dimethylphenyl)-N-isobutyrylalaninate depend on the enzyme it inhibits. Inhibition of carboxylesterases can lead to the accumulation of drugs and toxins in the body, while inhibition of cholinesterases can lead to the accumulation of acetylcholine, resulting in various neurological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(2,6-dimethylphenyl)-N-isobutyrylalaninate has several advantages for lab experiments. It is easy to synthesize, stable, and has a high yield. However, the compound has limitations in terms of its specificity for carboxylesterases and cholinesterases. It can also be toxic in high concentrations, making it challenging to use in certain experiments.
Zukünftige Richtungen
For the use of Methyl N-(2,6-dimethylphenyl)-N-isobutyrylalaninate include its modification to increase specificity for specific enzymes and its use in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Methyl N-(2,6-dimethylphenyl)-N-isobutyrylalaninate has been used in various scientific research applications. One of the primary applications is its use as a substrate for enzymes such as carboxylesterases and cholinesterases. The compound has been used to study the inhibition of these enzymes and their role in various physiological processes.
Eigenschaften
IUPAC Name |
methyl 2-[2,6-dimethyl-N-(2-methylpropanoyl)anilino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-10(2)15(18)17(13(5)16(19)20-6)14-11(3)8-7-9-12(14)4/h7-10,13H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEESGSAZASMGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[2,6-dimethyl-N-(2-methylpropanoyl)anilino]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-2-phenylacetamide](/img/structure/B3828097.png)
![3-(2-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3828103.png)
![N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B3828113.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-(2-methyl-1H-imidazol-1-yl)propanamide trifluoroacetate](/img/structure/B3828119.png)
![10-allyl-7-amino-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B3828141.png)
![1-(cyclopropylcarbonyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B3828144.png)



![(4-nitro-1-naphthyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amine](/img/structure/B3828167.png)
![[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid](/img/structure/B3828169.png)
![2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B3828173.png)
![1,3-bis(2-methoxyphenyl)-1,2-dihydrobenzo[f]quinazoline](/img/structure/B3828184.png)
![1-{1-[2-(4-bromophenyl)-4-pyrimidinyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B3828206.png)